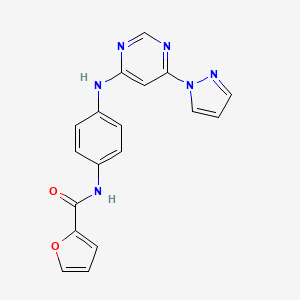![molecular formula C17H13BrClNO4 B2593596 3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid CAS No. 314047-06-8](/img/structure/B2593596.png)
3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid
説明
“3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid” is a complex organic compound. It contains a propanoic acid group attached to a carbamoyl group, which is further attached to a phenyl ring. The phenyl ring is substituted with a 4-bromo-2-(4-chlorobenzoyl) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a propanoic acid group, a carbamoyl group, and a phenyl ring with bromo and chlorobenzoyl substituents. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the bromo and chlorobenzoyl substituents on the phenyl ring. These groups could potentially participate in various types of reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For instance, its solubility could be affected by the presence of the polar carboxylic acid and carbamoyl groups. Its melting point and density would also depend on the specific arrangement of its atoms and the types of intermolecular forces present .科学的研究の応用
Anticancer Research
Cinnamic acid derivatives, which share structural similarities with the compound , have been extensively studied for their anticancer properties. These derivatives, due to their phenolic analogues, offer reactive sites for chemical modifications, making them significant in medicinal research as antitumor agents. Their underutilization in past decades contrasts with recent attention towards their antitumor efficacy, highlighting a resurgence in exploring these compounds for cancer treatment (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Environmental Toxins and Biodegradation
The review on chlorpropham (CIPC), a primary N-phenyl carbamate to which the specified compound is structurally related, discusses concerns about environmental impact and the toxic/carcinogenic potential of such compounds and their degradation products. Despite their breakdown, carbamates pose environmental risks, indicating the importance of studies on their biodegradation and the environmental fate of similar compounds (Margaret J. Smith & G. Bucher, 2012).
Pharmacological Review
Phenolic acids, including chlorogenic acid (CGA) and caffeic acid, demonstrate diverse biological and pharmacological effects such as antioxidant, anti-inflammatory, and neuroprotective activities. These properties are crucial for treating metabolic disorders, cardiovascular diseases, and obesity, underlining the pharmacological significance of compounds with similar structures (M. Naveed et al., 2018).
Biomass-derived Chemicals
Levulinic acid, produced entirely from biomass and featuring functional groups akin to those in the specified compound, exemplifies the shift towards sustainable sources for drug synthesis and industrial chemicals. Its versatility in synthesis, potential for reducing drug synthesis costs, and environmental benefits underscore the importance of exploring related compounds for similar applications (Mingyue Zhang et al., 2021).
Chemical Synthesis and Heterocycles
The unique reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, which share functional similarities with the compound of interest, highlights the versatility of such chemicals in synthesizing a broad range of heterocyclic compounds. This reactivity facilitates the creation of innovative molecules for various applications, from dyes to pharmaceuticals, illustrating the potential for compounds with similar structures (M. A. Gomaa & H. Ali, 2020).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with “3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid” would depend on various factors, including its specific physical and chemical properties, the conditions under which it is handled, and the nature of any reactions it might undergo. It’s always important to refer to the relevant safety data sheets and other safety information when handling this or any other chemical compound .
特性
IUPAC Name |
4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO4/c18-11-3-6-14(20-15(21)7-8-16(22)23)13(9-11)17(24)10-1-4-12(19)5-2-10/h1-6,9H,7-8H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTKFRDMFZDFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320161 | |
| Record name | 4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
CAS RN |
314047-06-8 | |
| Record name | 4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



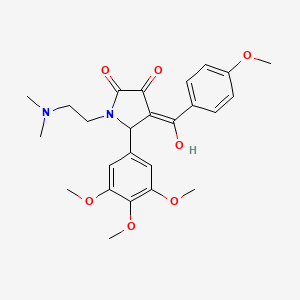
![4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2593515.png)
![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593516.png)
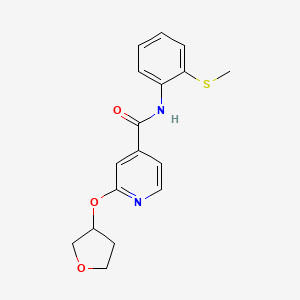
![(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593521.png)
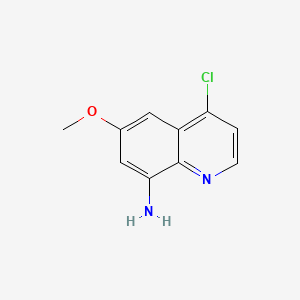
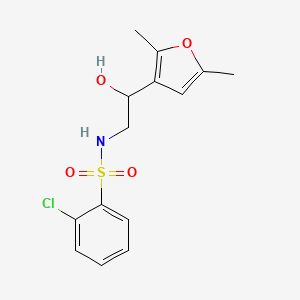
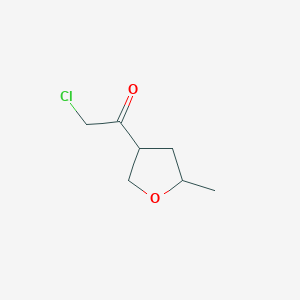
![2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B2593530.png)
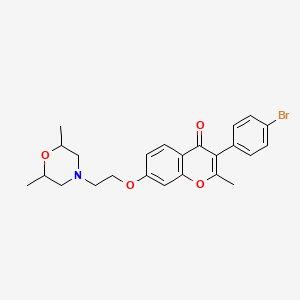
![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)
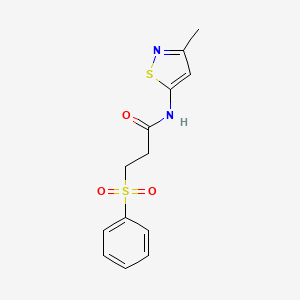
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone](/img/structure/B2593535.png)
